M2I-1, chemically known as C19H24N4O4S, is a small molecule that functions as an inhibitor of the interaction between the spindle assembly checkpoint protein, mitotic arrest deficient 2 (MAD2), and cell division cycle 20 (CDC20). This interaction is crucial for the regulation of the anaphase-promoting complex/cyclosome (APC/C), a key player in cell cycle progression. M2I-1 has been identified as a significant compound in cancer research due to its potential to enhance the sensitivity of cancer cells to anti-mitotic drugs, making it a candidate for therapeutic applications in oncology .
M2I-1 was developed through synthetic chemistry and is classified as a chemical inhibitor targeting protein-protein interactions involved in cell cycle regulation. Its development is rooted in the need for novel therapeutic agents that can address challenges in cancer treatment, particularly in overcoming drug resistance .
M2I-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula C19H24N4O4S indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its bioactivity. The specific arrangement of these atoms allows M2I-1 to effectively disrupt the CDC20-MAD2 interaction .
M2I-1 primarily acts by inhibiting the binding of MAD2 to CDC20. This inhibition leads to a disruption of the mitotic checkpoint, resulting in premature degradation of Cyclin B1 and altered cell cycle dynamics. The compound has been shown to increase sensitivity to anti-mitotic agents like paclitaxel, enhancing apoptotic responses in cancer cells. Experimental data indicate that M2I-1 treatment results in significant alterations in mitotic indices and apoptotic indices when combined with other chemotherapeutic agents .
The mechanism by which M2I-1 exerts its effects involves interference with the spindle assembly checkpoint. By inhibiting MAD2's interaction with CDC20, M2I-1 destabilizes the mitotic checkpoint complex (MCC), leading to premature activation of APC/C. This process results in a failure to properly segregate chromosomes during mitosis, ultimately inducing cell death through apoptosis. Research indicates that this mechanism can be particularly effective against cancer cells that exhibit resistance to conventional therapies .
M2I-1 exhibits properties typical of small organic molecules used in medicinal chemistry. It is soluble in various organic solvents, which is advantageous for its application in biological assays. The melting point, boiling point, solubility parameters, and stability under physiological conditions have not been extensively detailed but are critical for understanding its behavior in biological systems. Further characterization through spectroscopy methods provides insights into its structural features and potential reactivity .
M2I-1 has significant potential applications in cancer therapeutics. Its ability to enhance sensitivity to anti-mitotic drugs positions it as a promising candidate for combination therapies aimed at improving treatment outcomes for patients with resistant tumors. Additionally, ongoing research into its effects on stemness markers in cancer cells suggests potential roles in targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis .
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis. It halts anaphase progression until all chromosomes achieve proper bipolar attachment to spindle microtubules. Central to this process is the Mitotic Checkpoint Complex (MCC), composed of BUBR1, BUB3, CDC20, and MAD2, which inhibits the anaphase-promoting complex/cyclosome (APC/C). M2I-1 (Mad2 Inhibitor-1) is the first identified small-molecule inhibitor that selectively disrupts the essential protein-protein interaction (PPI) between MAD2 and CDC20, thereby compromising MCC assembly and SAC function [2] [9]. By targeting this interaction, M2I-1 forces cells with unresolved chromosome attachment errors into premature anaphase, inducing genomic instability and apoptosis in cancer cells [5] [7].
Biochemical and structural analyses reveal that M2I-1 (molecular weight: 404.48 g/mol; CAS No.: 312271-03-7) binds the hydrophobic core of MAD2 near the CDC20 interface. This binding site was identified through fluorescence polarization screens showing M2I-1 competitively inhibits the MAD2-binding peptide Mbp1 (IC₅₀ ≈ 10 µM; Kd = 200 nM) [8] [10]. X-ray crystallography studies indicate that M2I-1, a nitrobenzylidene-thiobarbiturate compound, covalently modifies MAD2-Cys149 via reversible Michael adduct formation. This modification sterically occludes CDC20 access to the safety belt region of MAD2—a dynamic C-terminal segment critical for stabilizing the closed conformation (C-MAD2) required for CDC20 binding [2] [6].
Table 1: Structural Characteristics of M2I-1 Binding to MAD2
Parameter | Detail |
---|---|
Target Binding Site | Hydrophobic core of MAD2 near Cys149 |
Critical Modification | Reversible Michael adduct with MAD2-Cys149 |
Conformational Effect | Locks MAD2 in inactive state, preventing C-MAD2 formation |
Inhibition Constant (Kd) | 200 nM for MAD2-Mbp1 complex disruption |
M2I-1 acts as an allosteric modulator by perturbing MAD2's dynamic transitions essential for SAC signaling. The MAD2-CDC20 interaction involves two domains within CDC20: an N-terminal motif (residues 111–150) and a C-terminal WD40 region (residues 342–355) [3]. M2I-1 binding induces long-range destabilization of MAD2's tertiary structure, reducing its affinity for both CDC20 domains. This disrupts the template function of MAD1-C-MAD2 complexes, which catalyze O-MAD2→C-MAD2 conversion and amplify checkpoint signals [3] [9].
Table 2: Allosteric Effects of M2I-1 on SAC Protein Dynamics
Target Conformation | Effect of M2I-1 | Functional Consequence |
---|---|---|
O-MAD2 (Open) | Binds and stabilizes transitional state | Prevents conversion to C-MAD2 |
C-MAD2 (Closed) | Disrupts safety belt stability | Reduces CDC20 binding affinity |
MAD1-C-MAD2 Complex | Inhibits catalytic template function | Attenuates SAC signal amplification |
Kinetic profiling demonstrates that M2I-1 acts as a reversible competitive inhibitor of the MAD2-CDC20 interaction. In vitro assays using recombinant proteins show a dose-dependent reduction in MAD2-CDC20 binding (IC₅₀ = 10.0 µM) [8] [10]. Cellular studies in HeLa cells treated with 25–75 µM M2I-1 reveal accelerated CYCLIN B1 degradation and premature anaphase onset, confirming SAC weakening [4] [5]. Real-time imaging of mitotic progression shows M2I-1 reduces mitotic duration by 40% in paclitaxel-treated cells, indicating checkpoint bypass [8].
Table 3: Kinetic Parameters of M2I-1 Activity
Parameter | In Vitro Value | Cellular Value (HeLa) | Method |
---|---|---|---|
IC₅₀ (MAD2-CDC20 binding) | 10.0 µM | 25–75 µM | Fluorescence polarization |
Mitotic Duration Reduction | N/A | 40% | Live imaging (Histone H2B-GFP) |
CYCLIN B1 Degradation | N/A | 2.5-fold acceleration | Immunoblotting |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7